2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine is an organic compound with the molecular formula . This halogenated pyridine derivative is characterized by the presence of chlorine, fluorine, and a trifluoromethyl group attached to the pyridine ring. The unique arrangement of these substituents imparts distinct chemical properties, making it a valuable intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its structure can be represented as follows:
-Chloro-4-fluoro-3-(trifluoromethyl)pyridine has been identified as a valuable precursor for the synthesis of various other complex molecules with potential applications in different scientific fields.
Research indicates that 2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine exhibits biological activity, particularly in its role as a potential drug candidate. Its structural features suggest that it may interact with various biological targets, including enzymes involved in metabolic pathways. Specific studies have shown that it may act as an inhibitor for certain cytochrome P450 enzymes, which are crucial for drug metabolism .
The synthesis of 2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine typically involves halogenation and trifluoromethylation reactions. A common method includes:
In industrial settings, continuous flow processes may be employed to enhance efficiency and scalability, utilizing catalysts to improve yield and purity .
2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine serves as an important intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its unique chemical properties allow it to be utilized in:
Additionally, its derivatives are explored for their potential therapeutic applications in medicinal chemistry .
Interaction studies involving 2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine focus on its reactivity with biological targets. It has been noted that this compound can inhibit specific enzymes, indicating its potential role in drug design. Further research is necessary to elucidate its full interaction profile with various biological systems and its implications for pharmacology .
Several compounds share structural similarities with 2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine. Here are a few notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Chloro-5-(trifluoromethyl)pyridine | Chlorine at position 2, trifluoromethyl at position 5 | Different reactivity due to substitution pattern |
2-Fluoro-4-(trifluoromethyl)pyridine | Fluorine at position 2, trifluoromethyl at position 4 | Lacks chlorine substituent; different electrophilic behavior |
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | Chlorine at position 3, fluorine at position 2 | Variation in substitution affects reactivity significantly |
The uniqueness of 2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine lies in the specific positioning of the chlorine, fluorine, and trifluoromethyl groups on the pyridine ring. This arrangement influences its reactivity and interactions with other molecules compared to similar compounds .
2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine (CAS: 1227574-46-0) is a heteroaromatic compound with the molecular formula C₆H₂ClF₄N and a molecular weight of 199.53 g/mol. Its structure consists of a pyridine ring substituted at three positions:
The IUPAC name derives from the pyridine backbone, with substituents prioritized according to Cahn-Ingold-Prelog rules. The numbering begins at the nitrogen atom, ensuring the lowest possible locants for substituents. Key structural identifiers include:
Property | Value | Source |
---|---|---|
SMILES | C1=CN=C(C(=C1F)C(F)(F)F)Cl | |
InChI Key | GAWLMPJOUJYZSV-UHFFFAOYSA-N | |
Refractive Index | 1.440 (20°C) | |
Density | 1.506 g/mL (25°C) |
The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound valuable in drug design. Its electronic effects, driven by fluorine’s electronegativity, influence reactivity in cross-coupling reactions.
The synthesis of 2-chloro-4-fluoro-3-(trifluoromethyl)pyridine reflects advancements in organofluorine chemistry, a field catalyzed by industrial demands in the 20th century. Key milestones include:
The compound is typically synthesized via:
A comparative analysis of synthetic routes is provided below:
Method | Reagents | Yield (%) | Reference |
---|---|---|---|
Nucleophilic | TMSCF₃, KF | 78–85 | |
Electrophilic | Togni reagent, Pd catalysis | 65–72 | |
Radical | CF₃I, UV light | 55–60 |
The compound’s development parallels broader trends in fluorochemical production, driven by the unique properties of fluorine-substituted molecules in materials science and medicinal chemistry.